N-Demethyl Norfloxacin Hydrochloride
Description
N-Demethyl Norfloxacin Hydrochloride (CAS: 74011-48-6; molecular formula: C₁₅H₁₆FN₃O₃·HCl) is a metabolite of the fluoroquinolone antibiotic pefloxacin. It is formed via N-demethylation of pefloxacin during hepatic metabolism . Structurally, it differs from pefloxacin by the absence of a methyl group at the piperazinyl nitrogen, making it analogous to norfloxacin but with distinct pharmacokinetic and pharmacodynamic properties .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H17ClFN3O3 |
|---|---|
Molecular Weight |
341.76 g/mol |
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H |
InChI Key |
DVJOUYGRHKMECT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Norfloxacin Hydrochloride involves the demethylation of Norfloxacin. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Norfloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-Demethyl Norfloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy and safety in treating bacterial infections.
Industry: It is used in the pharmaceutical industry for the synthesis of new drug formulations.
Mechanism of Action
The mechanism of action of N-Demethyl Norfloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .
Comparison with Similar Compounds
Research Implications
- Comparative Efficacy: Norfloxacin (as a direct drug) is more effective than its metabolite form in treating systemic infections, emphasizing the importance of administration route .
Biological Activity
N-Demethyl Norfloxacin Hydrochloride (N-DNFL) is a metabolite of the fluoroquinolone antibiotic Norfloxacin, which has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, effects on various cellular processes, and its implications in medical and scientific research.
Target Enzymes
N-DNFL primarily exerts its antibacterial effects by inhibiting two essential enzymes in bacteria: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these targets, N-DNFL disrupts the supercoiling of bacterial DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV results in the cessation of bacterial growth. Research indicates that N-DNFL may also influence mammalian cells by inducing oxidative stress and apoptosis under certain conditions.
Cellular Effects
N-DNFL's impact varies across different cell types:
- Bacterial Cells : It effectively disrupts DNA replication and transcription, leading to cell death.
- Mammalian Cells : The compound can affect cellular signaling pathways and gene expression, potentially causing cytotoxic effects.
Pharmacokinetics
N-DNFL exhibits complex pharmacokinetics similar to its parent compound. Its absorption, distribution, metabolism, and excretion (ADME) profile is critical for understanding its therapeutic potential. Studies indicate that N-DNFL may have varying bioavailability compared to Norfloxacin .
Case Studies and Experimental Data
-
Antibacterial Efficacy
In vitro studies have shown that N-DNFL retains antibacterial activity against certain strains of bacteria that are resistant to Norfloxacin itself. This suggests a potential role in combating antibiotic resistance. -
Dosage Effects in Animal Models
Animal studies reveal that therapeutic doses of N-DNFL effectively inhibit bacterial growth without significant toxicity. However, higher doses may lead to adverse effects such as liver and kidney damage. -
Metabolic Pathways
N-DNFL undergoes metabolic transformations including N-dealkylation and N-oxidation, primarily mediated by cytochrome P450 enzymes in the liver. Understanding these pathways is crucial for optimizing its therapeutic use .
Comparative Analysis of Biological Activity
| Characteristic | Norfloxacin | This compound |
|---|---|---|
| Mechanism of Action | Inhibits DNA gyrase & topoisomerase IV | Similar mechanism; potential for enhanced activity against resistant strains |
| Antibacterial Spectrum | Broad-spectrum (Gram-positive & Gram-negative) | Effective against some resistant strains; specific activity may vary |
| Pharmacokinetics | 30-40% bioavailability | Varies; further research needed |
| Toxicity Profile | Generally low at therapeutic doses | Higher doses may cause toxicity |
Future Directions in Research
N-DNFL is poised for further exploration in various domains:
- Antimicrobial Research : Investigating its efficacy against multidrug-resistant bacterial strains.
- Pharmacological Studies : Understanding its interactions with other drugs and potential side effects.
- Formulation Development : Developing new delivery systems that enhance its bioavailability and therapeutic effect.
Q & A
Q. How to address discrepancies in reported IC₅₀ values for topoisomerase IV inhibition by fluoroquinolones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
